1,4,5,8-Naphthalenetetracarboxylic dianhydride
Overview
Description
1,4,5,8-Naphthalenetetracarboxylic dianhydride is an organic compound related to naphthalene. It is a tetrafunctional monomer that can be used as an electron-transporting material in organic electronics. This compound is known for its high electron affinity and stability, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
NTCDA is a tetrafunctional monomer that is primarily used as an electron-transporting material in organic electronics . It is commonly used as a building block or precursor for the synthesis of organic semiconducting materials . These materials can be employed in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors .
Mode of Action
NTCDA interacts with its targets by serving as an electron-accepting material . It can also be utilized as an anchoring unit in studies on dye-sensitized solar cells (DSSCs) for enhancing the photovoltaic performance of the device . In a study, NTCDA was grafted to nickel phthalocyanine (TNTCDA-NiPc) and used as an anode material for lithium-ion batteries . This resulted in improved dispersibility, conductivity, and dissolution stability, which are conducive to enhancing the performance of batteries .
Biochemical Pathways
It is known that ntcda plays a significant role in the electron transport chain in organic electronic devices . It is also involved in the photovoltaic process in DSSCs .
Pharmacokinetics
It is soluble in dichloromethane , which could potentially influence its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of NTCDA’s action primarily involve the enhancement of electron transport in organic electronic devices . For instance, when NTCDA was grafted to nickel phthalocyanine and used as an anode material for lithium-ion batteries, the initial discharge capacity of the TNTCDA-NiPc electrode was much higher than that of the NTCDA electrode . After several cycles, the discharge capacity of the TNTCDA-NiPc electrode increased, indicating better electrochemical performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NTCDA. For instance, the solubility of NTCDA in electrolytes can affect its performance in lithium-ion batteries . Improving the solubility, conductivity, and active site utilization of NTCDA can enhance the performance of batteries . .
Biochemical Analysis
Biochemical Properties
1,4,5,8-Naphthalenetetracarboxylic dianhydride is a tetrafunctional monomer that can be used as an electron transporting material in organic electronics . It is aromatic, stable, planar, and highly symmetric with unusual electrical properties
Cellular Effects
It is known that the compound can be used in the fabrication of a variety of devices such as fuel cells, thin film transistors (OTFTs), lithium ion batteries, and organic photovoltaics (OPV) . This suggests that it may have effects on cellular processes related to energy production and storage.
Molecular Mechanism
It is known to be an n-channel organic semiconductor , suggesting that it may interact with biomolecules in a way that influences electron transport
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of nickel phthalocyanine (TNTCDA-NiPc) as an anode material for lithium ion batteries . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Naphthalenetetracarboxylic dianhydride is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate can then be oxidized to form the tetracarboxylic acid .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Chromic acid and chlorine are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as naphthalenediimides, which have significant applications in organic electronics .
Scientific Research Applications
1,4,5,8-Naphthalenetetracarboxylic dianhydride has a wide range of scientific research applications, including:
Organic Electronics: Used as an electron-transporting material in organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors.
Energy Storage: Employed as an anode material in lithium-ion batteries due to its high theoretical specific capacity and stability.
Dye-Sensitized Solar Cells (DSSCs): Utilized as an electron-accepting material to enhance the photovoltaic performance of DSSCs.
Fuel Cells: Used in the fabrication of fuel cells and thin-film transistors.
Comparison with Similar Compounds
Similar Compounds
3,4,9,10-Perylenetetracarboxylic 3,49,10-dianhydride: Another compound with similar electron-transporting properties.
Pyromellitic dianhydride: Used in similar applications but with different structural properties.
1,8-Naphthalic anhydride: Shares some chemical properties but differs in its applications.
Uniqueness
1,4,5,8-Naphthalenetetracarboxylic dianhydride is unique due to its high electron affinity, stability, and versatility in various applications. Its ability to form stable derivatives and its high theoretical specific capacity make it a preferred choice in many scientific and industrial applications .
Properties
IUPAC Name |
6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNOVQHSGMMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052554 | |
Record name | Naphthalenetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-30-1 | |
Record name | Naphthalenetetracarboxylic dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalenetetracarboxylic dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalenetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,8:4,5-tetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56XQD1V6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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